molecular formula C26H32N4O2S B2769091 2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide CAS No. 898460-60-1

2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide

Cat. No. B2769091
M. Wt: 464.63
InChI Key: RIUPAWBBFDMJKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C26H32N4O2S and its molecular weight is 464.63. The purity is usually 95%.
BenchChem offers high-quality 2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-[3-(diethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with similar structures have been synthesized and analyzed for their local anesthetic activities, demonstrating the chemical versatility and potential therapeutic applications of such molecules. For instance, the synthesis of 2-substituted-N-(2-diethylaminoethyl)acetamide oxalates showed local anesthetic activity comparable to that of lidocaine, highlighting the pharmaceutical significance of these compounds (Jindal et al., 2003). Crystallographic studies on related compounds have further elucidated their molecular structures, revealing folded conformations and intermolecular hydrogen bonding, which are crucial for understanding their biological interactions (Subasri et al., 2017).

Antimicrobial and Anticancer Properties

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, has identified compounds with significant antibacterial and antifungal activities (Hossan et al., 2012). Such findings underscore the potential of these compounds in developing new antimicrobial agents.

Additionally, the synthesis and anti-HIV activity of new naphthalene derivatives have been explored, offering insights into the design of novel antiviral agents with significant inhibitory effects on HIV replication (Hamad et al., 2010).

Biochemical Inhibition and Molecular Interactions

The investigation into compounds such as 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone has provided valuable information on their molecular structures and potential tautomeric forms, contributing to a deeper understanding of their biochemical interactions and inhibition mechanisms (Craciun et al., 1999).

properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2S/c1-3-29(4-2)16-9-17-30-23-15-8-13-21(23)25(28-26(30)32)33-18-24(31)27-22-14-7-11-19-10-5-6-12-20(19)22/h5-7,10-12,14H,3-4,8-9,13,15-18H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUPAWBBFDMJKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

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